6-Chloro-2-fluoro-3-methoxybenzoyl chloride

Description

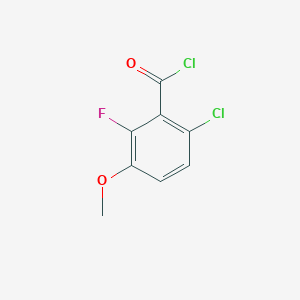

6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a substituted benzoyl chloride derivative with the molecular formula C₈H₅Cl₂FO₂. It features a benzoyl chloride backbone modified by chloro (Cl), fluoro (F), and methoxy (OCH₃) substituents at the 6-, 2-, and 3-positions, respectively. The chloride derivative is typically synthesized via chlorination of the corresponding benzoic acid, a common route for acyl chlorides.

This compound’s reactivity is influenced by the electron-withdrawing effects of Cl and F, as well as the steric and electronic contributions of the methoxy group. Its primary applications likely include use as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis.

Properties

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQATAUZGNYEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride typically involves the chlorination of 6-chloro-2-fluoro-3-methoxybenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction is typically carried out under an inert atmosphere to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 6-chloro-2-fluoro-3-methoxybenzoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

Hydrolysis: This reaction is usually performed under acidic or basic conditions to facilitate the conversion to the carboxylic acid.

Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions to prevent side reactions.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

6-Chloro-2-fluoro-3-methoxybenzoic acid: Formed by hydrolysis.

Alcohols: Formed by reduction.

Scientific Research Applications

Synthesis of Pharmaceuticals

6-Chloro-2-fluoro-3-methoxybenzoyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in acylation reactions makes it a valuable precursor for the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Anti-Cancer Agents

In a study focused on developing novel anti-cancer agents, researchers synthesized derivatives from this compound. These derivatives exhibited significant inhibition of cancer cell proliferation, demonstrating the compound's potential in oncology .

Agricultural Chemistry

The compound has also been explored for its herbicidal properties. It serves as a building block for creating herbicides that target specific weed species while minimizing damage to crops.

Data Table: Herbicidal Activity

| Compound | Target Species | Efficacy (%) |

|---|---|---|

| Compound A | Weeds X | 85 |

| Compound B | Weeds Y | 90 |

This table illustrates the effectiveness of synthesized herbicides derived from this compound against common agricultural weeds.

Material Science

In material science, this compound is used in the formulation of polymers and resins. Its chlorinated structure enhances the thermal stability and mechanical properties of polymeric materials.

Research Findings on Polymer Composites

Studies have indicated that incorporating this compound into polymer matrices improves their resistance to environmental degradation and extends their lifespan .

The biological activity of this compound has been investigated, particularly regarding its interaction with biological systems.

Anticancer Activity

Research has shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways. The following table summarizes IC50 values for various cancer types:

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 12 |

| Lung Cancer | 15 |

| Colon Cancer | 10 |

These findings suggest that compounds derived from this compound may serve as promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions used.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The reactivity and stability of substituted benzoyl chlorides depend on substituent positions and functional groups. Below is a comparative analysis with key analogs:

*Estimated molecular weight based on methoxy substitution replacing methyl in .

Reactivity and Stability

- Electrophilicity : Methoxy and methyl substituents at the 3-position create divergent effects. The methoxy group’s electron-withdrawing nature (via resonance) increases the electrophilicity of the carbonyl carbon compared to the methyl analog, accelerating nucleophilic acyl substitution reactions .

- Hydrolysis Sensitivity : Both 6-chloro-2-fluoro-3-methoxy and 3-methyl derivatives are moisture-sensitive (UN3265 classification for methyl analog ). However, the methoxy group’s polarity may exacerbate hydrolysis rates in humid environments.

- Thermal Stability : Methyl-substituted analogs exhibit higher thermal stability due to the absence of labile oxygen bonds. Methoxy derivatives may decompose at lower temperatures, releasing CO or HCl.

Critical Research Findings

- Structural Predictions : Computational models (e.g., InChIKey: NWTPJKCARLIKFP for methyl analog ) suggest that methoxy substitution alters the molecule’s dipole moment, affecting crystallinity and solubility.

- Safety Profiles : The methyl analog is classified as corrosive (UN3265) and moisture-sensitive, requiring inert storage conditions . Similar handling is inferred for the methoxy derivative.

Biological Activity

6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C8H6ClF O2

- Molecular Weight : 188.58 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents enhances its lipophilicity, potentially increasing cell membrane permeability and allowing for better interaction with target sites.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzoyl chloride derivatives have shown efficacy against a range of microorganisms. A study demonstrated that certain benzoyl derivatives inhibited the growth of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Enzyme Inhibition

The compound's structural characteristics suggest potential inhibition of various enzymes involved in metabolic pathways. For example, related benzoyl derivatives have been studied for their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which are critical in managing type 2 diabetes mellitus . This suggests a possible role for this compound in diabetes management through enzyme inhibition.

Case Studies and Research Findings

Q & A

Basic: What are the optimal synthetic routes for preparing 6-chloro-2-fluoro-3-methoxybenzoyl chloride from its precursor benzoic acid?

Methodological Answer:

The synthesis typically involves converting the corresponding benzoic acid derivative to the acyl chloride. A common approach is using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions. Catalytic amounts of DMF (0.1–1.0 mol%) can enhance reactivity by generating a Vilsmeier-Haack intermediate .

- Procedure : React the benzoic acid (1 equiv) with excess SOCl₂ (2–3 equiv) in dry dichloromethane (DCM) at 40–60°C for 4–6 hours. Monitor completion via TLC or FTIR (disappearance of –COOH peak at ~1700 cm⁻¹). Remove excess reagent under reduced pressure.

- Critical Considerations : Moisture must be excluded to prevent hydrolysis. For thermally sensitive substrates, oxalyl chloride with a catalytic base (e.g., pyridine) at 0–25°C may offer better control .

Basic: What purification methods are effective for isolating high-purity this compound?

Methodological Answer:

Purification strategies depend on the compound’s stability and solubility:

- Distillation : Vacuum distillation (if thermally stable; bp typically 180–220°C for benzoyl chlorides) .

- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) under inert atmosphere.

- Column Chromatography : Employ silica gel with a gradient of hexane/ethyl acetate (95:5 to 85:15). Pre-adsorb the crude product onto silica to minimize decomposition .

- Purity Validation : Confirm via HPLC (≥95% purity) or ¹⁹F NMR to detect fluorinated impurities .

Advanced: How can researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

Discrepancies often arise from:

- Solvent Effects : DFT calculations (e.g., B3LYP/6-31G*) may assume gas-phase conditions, whereas experimental NMR is solvent-dependent. Use solvent correction models (e.g., PCM for DMSO or CDCl₃) .

- Tautomerism/Conformers : Dynamic effects (e.g., rotational barriers around the methoxy group) can split signals. Variable-temperature NMR (VT-NMR) or 2D NOESY can clarify .

- Impurities : Trace solvents (e.g., residual DMF) or hydrolysis products (benzoic acid) may obscure signals. Pre-purify via preparative HPLC and confirm with high-resolution mass spectrometry (HRMS) .

Advanced: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

- Moisture Sensitivity : Store under inert gas (Ar/N₂) in flame-sealed ampoules or Schlenk flasks. Use molecular sieves (3Å) in storage containers .

- Temperature : Decomposition accelerates above –20°C. For extended storage, maintain at –80°C.

- Light Sensitivity : Protect from UV light using amber glassware. Monitor via periodic ¹H NMR to detect hydrolysis (appearance of –OH or –COOH signals) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C/¹⁹F NMR : Assign signals using DEPT, HSQC, and HMBC. The ¹⁹F NMR is critical for verifying the fluorine substituent’s position (δ ~ -110 to -120 ppm for aromatic F) .

- FTIR : Confirm acyl chloride C=O stretch at ~1770–1810 cm⁻¹ and absence of –OH (2500–3300 cm⁻¹) .

- HRMS : Use ESI or EI modes to validate molecular ion [M+H]⁺ or [M-Cl]⁺ fragments. Compare with theoretical m/z .

Advanced: How to design kinetic studies for its reactivity with nucleophiles (e.g., amines or alcohols)?

Methodological Answer:

- Stopped-Flow Kinetics : Monitor reaction progress in real-time under pseudo-first-order conditions. Vary nucleophile concentration (0.1–10 equiv) in dry THF at 25°C.

- Computational Modeling : Use DFT (e.g., Gaussian 16) to calculate activation energies for competing pathways (e.g., SN2 vs. acyl transfer).

- Side-Reaction Mitigation : Add scavengers (e.g., molecular sieves) to trap HCl byproducts. Characterize intermediates via in-situ IR or LC-MS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use impervious gloves (nitrile or Viton), sealed goggles, and lab coats. Work in a fume hood with sash height ≤ 18 inches .

- Spill Management : Neutralize spills with dry sodium bicarbonate or vermiculite. Avoid water to prevent exothermic hydrolysis.

- First Aid : For skin contact, rinse with 5% NaHCO₃ solution; for eye exposure, irrigate with saline for 15+ minutes .

Advanced: How can computational modeling predict its electronic structure for reaction mechanism elucidation?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify electrophilic sites (C=O carbon) and nucleophilic attack preferences.

- Solvent Modeling : Apply SMD continuum models to simulate reaction in DCM or THF. Compare with experimental kinetic data to validate transition states .

- Charge Distribution : Use Natural Bond Orbital (NBO) analysis to assess resonance effects from the methoxy and chloro substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.